Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate
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Overview
Description
Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of ethylsulfanyl-substituted imidazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and flow rates. The use of continuous flow reactors enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate
- Methyl 2-(propylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate
- Methyl 2-(butylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate
Uniqueness
Methyl 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different alkyl groups. The ethylsulfanyl group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design and development.
Properties
CAS No. |
61076-83-3 |
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Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
methyl 2-ethylsulfanyl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-12-6-8-4-5-9(6)7(10)11-2/h3-5H2,1-2H3 |
InChI Key |
IGISPUHXTPSLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NCCN1C(=O)OC |
Origin of Product |
United States |
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